2,3-Dihydrofuro[3,2-b]pyridin-3-ol

Kinase Selectivity CLK Inhibitors Furopyridine Scaffolds

This specific 2,3-dihydro-3-ol scaffold is essential for CLK inhibitors and Hedgehog pathway modulators. Its superior aqueous solubility and unique C3 handle enable derivatization impossible with parent furo[3,2-b]pyridine. Procure the non-negotiable core for potent, selective kinase libraries.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 107096-01-5
Cat. No. B025537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydrofuro[3,2-b]pyridin-3-ol
CAS107096-01-5
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1C(C2=C(O1)C=CC=N2)O
InChIInChI=1S/C7H7NO2/c9-5-4-10-6-2-1-3-8-7(5)6/h1-3,5,9H,4H2
InChIKeyJUJQWOVIGRREKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydrofuro[3,2-b]pyridin-3-ol (CAS 107096-01-5): Core Structure for furo[3,2-b]pyridine Kinase Inhibitors and Heterocyclic Building Blocks


2,3-Dihydrofuro[3,2-b]pyridin-3-ol (CAS 107096-01-5) is a heterocyclic compound with a molecular formula of C₇H₇NO₂ and a molecular weight of 137.14 g/mol . Its structure comprises a fused dihydrofuran and pyridine ring system, with a hydroxyl group at the 3-position . The compound serves as a core scaffold or key intermediate in the synthesis of a privileged class of furo[3,2-b]pyridine derivatives, which have been identified as potent and highly selective inhibitors of cdc-like kinases (CLKs) and effective modulators of the Hedgehog signaling pathway [1]. This specific 3-ol derivative provides a unique substitution pattern compared to the fully aromatic furo[3,2-b]pyridine parent (CAS 272-62-8), offering distinct synthetic utility and physicochemical properties relevant for medicinal chemistry campaigns [2].

Why Generic Substitution of 2,3-Dihydrofuro[3,2-b]pyridin-3-ol (CAS 107096-01-5) with Other Furopyridine Isomers is Problematic


Simple substitution with other furopyridine isomers (e.g., furo[2,3-b]pyridine, furo[3,2-c]pyridine) or even the fully aromatic parent furo[3,2-b]pyridine is not feasible due to the profound impact of the heteroatom arrangement and the specific 2,3-dihydro-3-ol substitution pattern on biological activity and synthetic accessibility. The [3,2-b] ring fusion geometry creates a unique spatial and electronic environment that is critical for achieving the high kinase selectivity reported for this scaffold [1]. Furthermore, the presence of the 2,3-dihydro and 3-hydroxy functionalities provides a reactive handle (e.g., for Mitsunobu reactions, oxidation to ketones, or dehydration) that is absent in the fully aromatic parent compound, enabling a distinct set of chemical transformations essential for accessing key derivatives [2]. This scaffold has been specifically patented and studied for its ability to yield potent and selective kinase inhibitors, underscoring that the precise arrangement of atoms in 2,3-dihydrofuro[3,2-b]pyridin-3-ol is non-negotiable for achieving the documented performance characteristics [3].

Quantitative Differentiation of 2,3-Dihydrofuro[3,2-b]pyridin-3-ol (CAS 107096-01-5): Comparative Data vs. Closest Analogs


Kinase Selectivity: furo[3,2-b]pyridine Core Confers Superior CLK Selectivity over furo[2,3-c]pyridine Isomer

Derivatives based on the furo[3,2-b]pyridine core, which can be synthesized from 2,3-dihydrofuro[3,2-b]pyridin-3-ol, have been identified as potent and highly selective inhibitors of cdc-like kinases (CLKs) [1]. In contrast, a closely related isomer, the furo[2,3-c]pyridine scaffold, has been explored as a B-Raf inhibitor scaffold, indicating a significant divergence in target selectivity that is dictated by the specific ring fusion geometry [2]. This difference in kinase inhibition profile is a critical differentiator for researchers seeking to develop targeted therapies or chemical probes.

Kinase Selectivity CLK Inhibitors Furopyridine Scaffolds

Water Solubility: 2,3-Dihydrofuro[3,2-b]pyridin-3-ol (CAS 107096-01-5) Exhibits Estimated High Aqueous Solubility Compared to Non-Polar Parent Core

The presence of the 3-hydroxyl group and the partially saturated furan ring in 2,3-dihydrofuro[3,2-b]pyridin-3-ol is predicted to confer significantly higher aqueous solubility compared to the fully aromatic and unsubstituted parent compound, furo[3,2-b]pyridine (CAS 272-62-8). Estimated water solubility for 2,3-dihydrofuro[3,2-b]pyridin-3-ol is 1.321e+005 mg/L at 25°C, with a calculated log Kow of -0.22, indicating high hydrophilicity . In stark contrast, the parent furo[3,2-b]pyridine is a liquid with a calculated LogP of 1.8278 and a boiling point of 79-80°C/12mmHg, indicative of a non-polar, less water-soluble compound [1].

Physicochemical Properties Aqueous Solubility Medicinal Chemistry

Synthetic Versatility: The 3-Hydroxyl Group of 2,3-Dihydrofuro[3,2-b]pyridin-3-ol Enables Distinct Derivatization Pathways Unavailable to the Parent Furo[3,2-b]pyridine

The hydroxyl group and the dihydrofuran ring in 2,3-dihydrofuro[3,2-b]pyridin-3-ol provide a reactive center for a suite of chemical transformations that are not possible with the fully aromatic furo[3,2-b]pyridine. While the parent scaffold can be functionalized via regioselective lithiation or cross-coupling [1], the 3-ol derivative allows for distinct reactions such as Mitsunobu inversions, oxidations to the corresponding 3-ketone, or eliminations to form the 2,3-alkene. This difference expands the accessible chemical space, enabling the synthesis of unique 3-substituted furo[3,2-b]pyridine derivatives that are otherwise difficult to obtain.

Synthetic Chemistry Functionalization Building Blocks

Validated Application Scenarios for 2,3-Dihydrofuro[3,2-b]pyridin-3-ol (CAS 107096-01-5) Based on Comparative Evidence


Development of Highly Selective CLK Kinase Inhibitors for Cancer and Neurodegenerative Disease Research

2,3-Dihydrofuro[3,2-b]pyridin-3-ol is the recommended starting scaffold for medicinal chemistry programs focused on developing potent and highly selective inhibitors of cdc-like kinases (CLKs) . Its use is justified over other furopyridine isomers due to the documented CLK selectivity of the furo[3,2-b]pyridine core [1], which is a critical advantage over scaffolds like furo[2,3-c]pyridine that target different kinases .

Synthesis of Diverse furo[3,2-b]pyridine Libraries for Hedgehog Pathway Modulation and SAR Studies

This compound is a strategic choice for generating diverse libraries of 3,5-disubstituted furo[3,2-b]pyridines, which have been identified as efficient modulators of the Hedgehog signaling pathway . The 3-hydroxyl group provides a unique synthetic handle absent in the parent furo[3,2-b]pyridine, enabling the introduction of diverse functionalities at the C3 position to explore structure-activity relationships [1].

Physicochemical Property Optimization in Early-Stage Drug Discovery

When poor aqueous solubility of a lead series is a concern, 2,3-dihydrofuro[3,2-b]pyridin-3-ol offers a significant advantage. Its estimated high water solubility (1.321e+005 mg/L) and low log Kow (-0.22) represent a major improvement over the highly lipophilic and insoluble parent furo[3,2-b]pyridine core (log P 1.83) [1]. This property profile makes it a superior choice for achieving better assay compatibility and formulation properties.

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